

CAM833: A Technical Guide to a Novel RAD51-BRCA2 Interaction Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CAM833 is a potent and selective small-molecule inhibitor targeting the critical protein-protein interaction between RAD51 and BRCA2, key components of the homologous recombination (HR) DNA repair pathway.[1][2] Developed through a structure-guided molecular design, **CAM833** has emerged as a valuable chemical tool for studying HR and a potential therapeutic agent for cancer treatment.[3] This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical data associated with **CAM833**.

Chemical Properties and Structure

CAM833 is a sub-micromolar inhibitor with a well-defined chemical structure.[4] Its development involved a meticulous process of merging and optimizing chemical fragments to achieve high-affinity binding to RAD51.[5]



Property	Value	Reference
Molecular Formula	C26H26CIFN4O5	
Molecular Weight	528.96 g/mol	
CAS Number	2758364-02-0	[6]
Appearance	White to beige powder	
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[7]
SMILES String	FC1=CC=C(N=C(C(NCC(N2 INVALID-LINK C=C(OC)C=C3)C)=O">C@HCINVALID-LINK C2)=O)=O)C=C4)C4=C1	
InChI Key	PMUWBFKMLGLUTF- KNUWZQJKSA-N	

Mechanism of Action

CAM833 functions as an orthosteric inhibitor of the RAD51-BRCA2 interaction.[6] It directly competes with the BRC repeats of BRCA2 for binding to RAD51, effectively disrupting the formation of the RAD51 nucleoprotein filament, a crucial step in the HR pathway.[2][8] The quinoline moiety of **CAM833** occupies a hydrophobic pocket on RAD51 that normally binds a key phenylalanine residue of the BRC repeat.[3]

This inhibition of the RAD51-BRCA2 interaction leads to several downstream cellular effects:

- Inhibition of RAD51 Foci Formation: CAM833 diminishes the formation of RAD51 nuclear foci that are induced by DNA damage.[1]
- Suppression of RAD51 Filament Assembly: The compound prevents the proper clustering and assembly of extended RAD51 filaments at sites of DNA damage.[1][3]
- Impairment of Homologous Recombination: By disrupting a key step in the process,
 CAM833 effectively inhibits DNA repair by homologous recombination.[1]



In Vitro and Cellular Activity

CAM833 has demonstrated significant activity in a variety of in vitro and cell-based assays, highlighting its potential as a modulator of DNA damage repair pathways.

Assay Type	Parameter	Value	Cell Line/System	Reference
Binding Affinity	Kd	366 nM	ChimRAD51 protein	[6][9]
Cellular Activity	IC50	6 μΜ	RAD51 foci formation (A549)	[9]
Cell Growth	GI ₅₀	38 μΜ	HCT116	[6]
Cell Growth with	GI50	14 μΜ	HCT116 (with 3 Gy IR)	[6]
Cell Growth	EC50	See table below for various cell lines	Multiple cancer cell lines	[10]

CAM833 Growth Inhibition (EC₅₀) in Various Cancer Cell Lines:[10]



Cell Line	EC ₅₀ (μM)
HUVEC	133.0
Mia-pa-ca2	68.6
NCI-H209	69.3
OVCAR3	53.6
PC3	91.2
SK-MEL-24	143.5
U20S	40.5
BT549	73.8
HCT116	38.0

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the discovering laboratories, the cited literature provides a strong basis for reproducing the key findings.

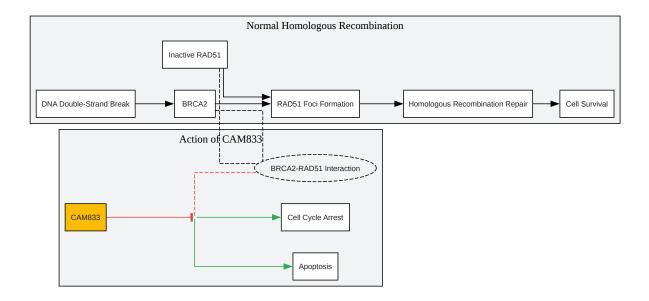
- 4.1. RAD51 Foci Formation Assay A549 non-small cell lung carcinoma cells are treated with varying concentrations of **CAM833**.[9] DNA damage is induced, typically using ionizing radiation (e.g., 3 Gy).[9] After a specified incubation period (e.g., 6 hours), cells are fixed, permeabilized, and stained with an antibody specific for RAD51.[9] The formation of nuclear RAD51 foci is then quantified using fluorescence microscopy. The IC₅₀ value is determined as the concentration of **CAM833** that reduces the number of RAD51 foci by 50%.[9]
- 4.2. Cell Growth Inhibition Assay Human cancer cell lines (e.g., HCT116) are seeded in multiwell plates and exposed to a range of **CAM833** concentrations for an extended period (e.g., 96 hours).[6] Cell viability or proliferation is measured using a standard method, such as the sulforhodamine B (SRB) assay. The GI₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.[6]
- 4.3. Isothermal Titration Calorimetry (ITC) The binding affinity (Kd) of **CAM833** to a purified RAD51 protein construct (e.g., ChimRAD51) is determined using ITC.[1] This technique directly



measures the heat changes that occur upon the binding of the inhibitor to the protein, allowing for the calculation of thermodynamic binding parameters.

Signaling Pathway and Logical Relationships

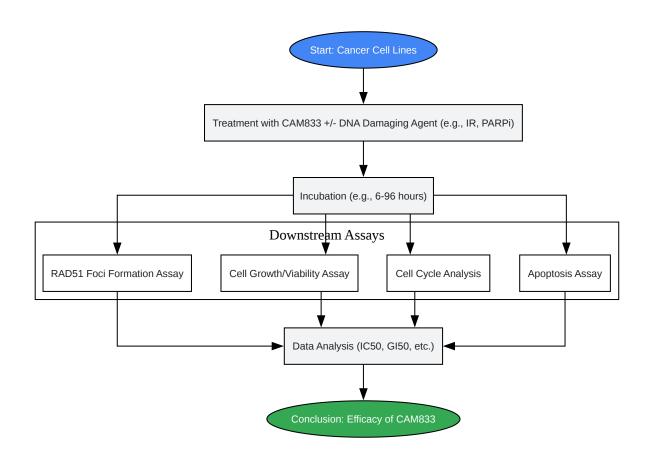
The following diagrams illustrate the mechanism of action of **CAM833** within the context of the homologous recombination pathway and its logical relationship with downstream cellular events.



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Caption: Mechanism of **CAM833** in inhibiting homologous recombination.





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Caption: General experimental workflow for evaluating **CAM833**.

Therapeutic Potential and Future Directions

CAM833's ability to disrupt homologous recombination makes it a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents.[1] By inhibiting HR, **CAM833** can sensitize cancer cells to treatments like ionizing radiation and PARP inhibitors, especially in tumors that are proficient in BRCA2.[1][11] This synthetic lethality approach could expand the utility of PARP inhibitors to a broader patient population beyond those with BRCA mutations.[12]



Further preclinical and clinical development is anticipated to explore the full therapeutic potential of **CAM833** and similar RAD51-BRCA2 interaction inhibitors.[2] These efforts will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in various cancer models.

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